

A Guide to Selective AL-DH1A3 Inhibition: Alternatives to DEAB

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Compound of Interest

Compound Name: 4-(Diethylamino)-2-methylbenzaldehyde

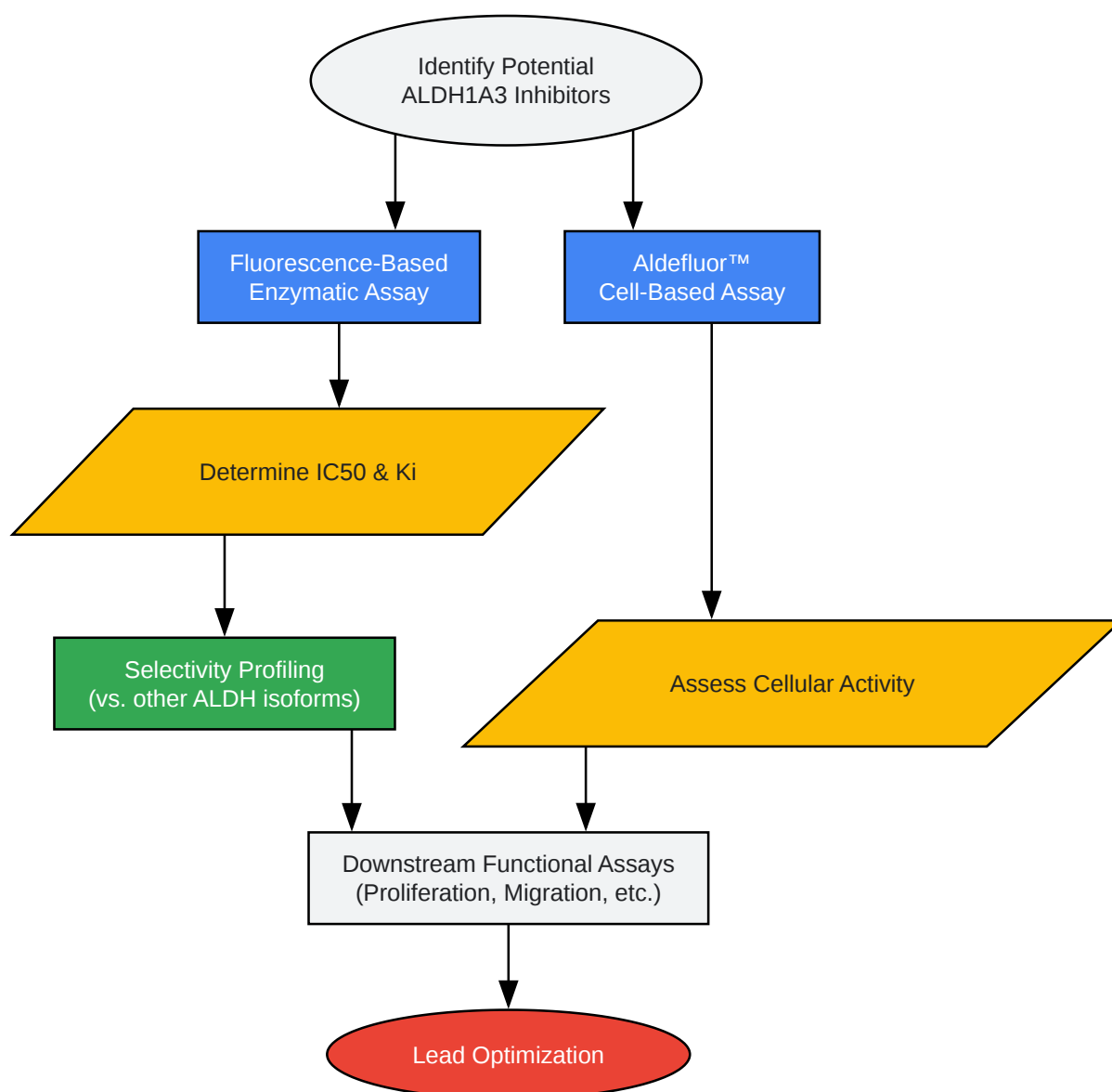
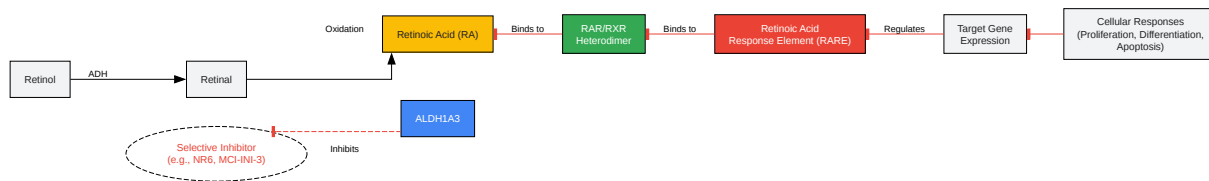
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For researchers, scientists, and drug development professionals, the pursuit of potent and selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3) is crucial for advancing our understanding of its role in various pathologies and for developing targeted therapeutics. While N,N-diethylaminobenzaldehyde (DEAB) has been a widely used pan-ALDH inhibitor, its lack of specificity limits its clinical potential. This guide provides a comparative overview of emerging alternatives to DEAB, focusing on their inhibitory potency, selectivity, and the experimental frameworks used for their evaluation.

The Role of ALDH1A3 in Cellular Signaling

ALDH1A3 is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression through nuclear receptors.[1][2] The conversion of retinal to retinoic acid by ALDH1A3 initiates a cascade that influences cell proliferation, differentiation, and apoptosis.[1][3] Dysregulation of the ALDH1A3-RA signaling axis has been implicated in the progression of several cancers, including glioblastoma, mesothelioma, and breast cancer, making it a compelling therapeutic target.[2][4]



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